![molecular formula C19H10BrFO2 B12531692 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-31-3](/img/structure/B12531692.png)
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one is a synthetic organic compound that belongs to the class of naphthopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-(2-fluorophenyl)naphthalene to introduce the bromine atom at the 6-position. This is followed by a cyclization reaction to form the pyran ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Halogen atoms like bromine can be substituted with other groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as photochromic materials that change color in response to light.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one: Lacks the bromine atom at the 6-position.
6-Chloro-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one: Contains a chlorine atom instead of bromine.
6-Bromo-2-(2-methylphenyl)-4H-naphtho[1,2-b]pyran-4-one: Has a methyl group instead of a fluorine atom.
Uniqueness
The presence of both bromine and fluorine atoms in 6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one makes it unique. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties. The combination of these substituents may enhance its potential as a therapeutic agent or as a material with specific properties.
Properties
CAS No. |
652138-31-3 |
|---|---|
Molecular Formula |
C19H10BrFO2 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
6-bromo-2-(2-fluorophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H10BrFO2/c20-15-9-14-17(22)10-18(13-7-3-4-8-16(13)21)23-19(14)12-6-2-1-5-11(12)15/h1-10H |
InChI Key |
FDCCWPWWOIMLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




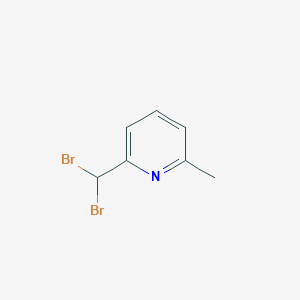
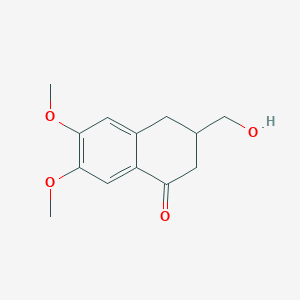
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
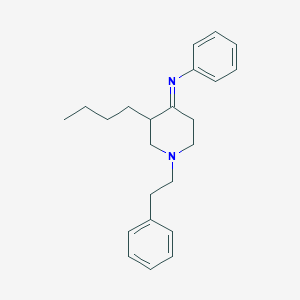
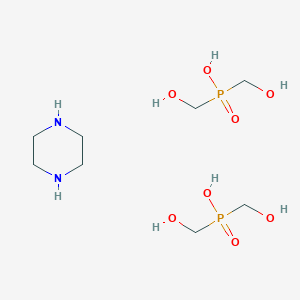
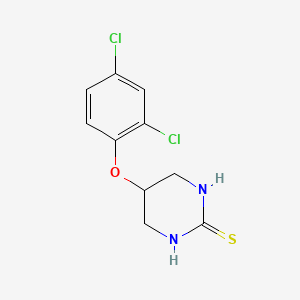
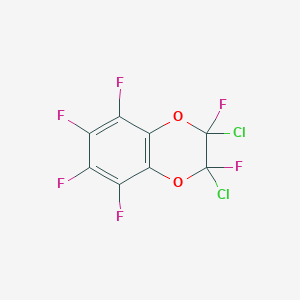
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)

